5-amino-N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.17461031 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazole-Based Scaffolds in Medicinal Chemistry
Triazole derivatives, such as "5-amino-N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," are pivotal in the design of biologically active compounds due to their resemblance to peptides and their ability to mimic the peptide bond. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of triazole-containing dipeptides and molecules active as HSP90 inhibitors, demonstrating significant potential in drug discovery and development (Ferrini et al., 2015).
Antimicrobial and Antiviral Applications
New triazole derivatives have shown promising antimicrobial activities. For instance, certain 1,2,4-triazole derivatives exhibit good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and demonstrated remarkable activity against the H5N1 avian influenza virus, underscoring their significance in addressing viral pathogens (Hebishy et al., 2020).
Heterocyclic Chemistry and Synthesis of Novel Compounds
Triazole compounds serve as key intermediates in the synthesis of diverse heterocyclic structures, which are crucial in medicinal chemistry for the development of new therapeutic agents. The synthesis of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine showcases the innovative approaches to creating novel compounds with potential biological activities (Gladkov et al., 2018).
Structural and Mechanistic Studies
Research into the synthesis and structural analysis of triazole derivatives provides insight into their chemical properties and reaction mechanisms. Studies on the Dimroth rearrangement of triazole compounds and their transformations reveal the complexity of their chemical behavior, offering valuable information for designing new synthetic routes and improving existing methodologies (Albert, 1970).
Properties
IUPAC Name |
5-amino-N-cyclohexyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-7-9-13(10-8-11)21-15(17)14(19-20-21)16(22)18-12-5-3-2-4-6-12/h7-10,12H,2-6,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBNQFUCLYKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.